molecular formula C7H13N3O3S B2663800 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol CAS No. 2137803-20-2

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol

Cat. No.: B2663800
CAS No.: 2137803-20-2
M. Wt: 219.26
InChI Key: QDWHDXQFVFZBQK-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a methylsulfonyl group and an amino alcohol side chain

Preparation Methods

The synthesis of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Biological Activity

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methylsulfonyl group and an amino alcohol side chain. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Generated through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the Methylsulfonyl Group : Achieved via sulfonation using methylsulfonyl chloride.
  • Attachment of the Amino Alcohol Side Chain : Involves reacting the pyrazole derivative with an amino alcohol under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to inhibition or modulation of their activity, influencing various biological pathways.

Enzyme Inhibition

Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

Preliminary studies suggest potential anticancer activity, as compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells. For example, derivatives of pyrazole compounds have been shown to inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

The compound's structural features are indicative of possible anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in vitro and in vivo.

Study on Antioxidant Activity

A study investigated the antioxidant potential of related pyrazole derivatives, demonstrating significant protective effects against oxidative stress in cellular models. These findings suggest that this compound may exhibit similar benefits.

Pharmacological Profiling

In pharmacological studies, this compound has been tested for its effects on various cell lines, showing promise as a therapeutic agent due to its ability to modulate cell signaling pathways associated with disease progression.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPyrazole ring, methylsulfonyl groupPotential anticancer, anti-inflammatory
3-AminopyrazolesVarying substituentsEnzyme inhibition
4-AminopyrazolesDifferent amino positioningAntioxidant activity

Properties

IUPAC Name

1-amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3S/c1-14(12,13)7-3-9-10(5-7)4-6(11)2-8/h3,5-6,11H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWHDXQFVFZBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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